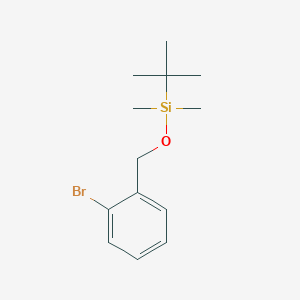
(2-Bromobenzyloxy)tert-butyldimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromobenzyl group attached to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromobenzyl alcohol+tert-butyl dimethylsilyl chloride→((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: While specific industrial production methods for ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives without the bromine atom.
科学的研究の応用
Chemistry: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a bromobenzyl group into molecules can enhance their biological activity or modify their pharmacokinetic properties.
Industry: In the industrial sector, ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can be used in the production of specialty chemicals, polymers, and advanced materials. Its role as a building block in the synthesis of complex molecules makes it valuable in material science and nanotechnology.
作用機序
The mechanism of action of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the tert-butyl dimethylsilyl group can serve as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis processes.
類似化合物との比較
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane
Comparison: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the 2-bromobenzyl group, which provides specific reactivity and steric properties. Compared to (3-Bromopropoxy)-tert-butyldimethylsilane and (2-Bromoethoxy)-tert-butyldimethylsilane, the 2-bromobenzyl group offers different electronic and steric effects, influencing the compound’s reactivity and applications. The presence of the aromatic ring in ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane also distinguishes it from other similar compounds, providing unique opportunities for further functionalization and application in organic synthesis.
特性
分子式 |
C13H21BrOSi |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
(2-bromophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10H2,1-5H3 |
InChIキー |
FVIYZRQNZACNMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
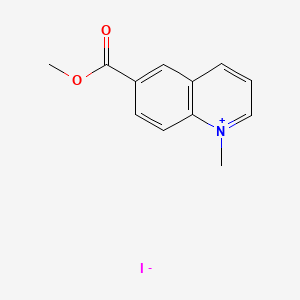
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
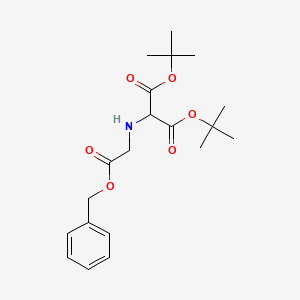
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
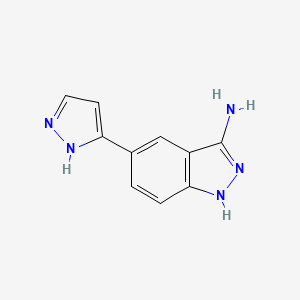
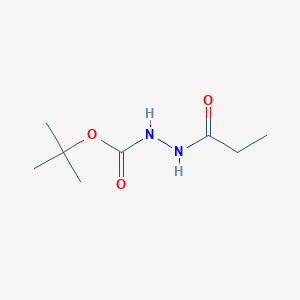
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
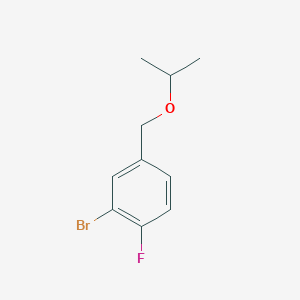
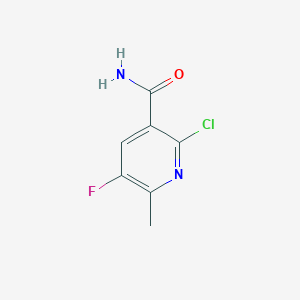

![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
